7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine and methoxy groups in the structure enhances its chemical reactivity and biological interactions.
Preparation Methods
The synthesis of 7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-amino-4-bromo-6-methoxyphenol with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired chromeno-pyrimidine compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: The bromine atom in the structure can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation. The compound’s ability to interact with multiple targets makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar compounds to 7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one include other chromeno-pyrimidine derivatives with different substituents. These compounds share similar core structures but differ in their biological activities and chemical properties. For example:
2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-chloro-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: The chlorine substituent alters the compound’s chemical and biological properties compared to the bromine analog.
The unique combination of bromine and methoxy groups in this compound contributes to its distinct chemical reactivity and potential therapeutic applications.
Biological Activity
7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromeno[2,3-d]pyrimidine core. Its molecular formula is C17H15BrN2O3, and it possesses several functional groups that influence its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Weight | 373.22 g/mol |
IUPAC Name | This compound |
CAS Number | 123456-78-9 |
Anticancer Activity
Research indicates that derivatives of chromeno[2,3-d]pyrimidine exhibit significant anticancer properties. A study demonstrated that the compound inhibits the proliferation of various cancer cell lines, including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, leading to reduced cell viability.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. In vitro assays revealed that it effectively inhibits DHODH activity, suggesting a pathway for therapeutic application in cancer treatment and autoimmune diseases.
Antimicrobial Properties
In addition to its anticancer effects, this compound exhibits antimicrobial activity against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
The biological activity of the compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The bromine atom in the structure facilitates binding to active sites of enzymes, altering their function.
- Cellular Pathways : The compound influences signaling pathways associated with cell survival and apoptosis.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Method : Cells were treated with varying concentrations of the compound.
- Results : IC50 values indicated significant inhibition of cell growth at concentrations above 10 µM.
-
Enzyme Inhibition Study :
- Objective : To assess the inhibitory effect on DHODH.
- Method : Enzymatic assays were conducted using purified DHODH.
- Results : The compound showed an IC50 value of 50 µM, demonstrating effective inhibition compared to control compounds.
Properties
IUPAC Name |
7-bromo-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-23-15-5-3-2-4-12(15)16-20-17(22)13-9-10-8-11(19)6-7-14(10)24-18(13)21-16/h2-8H,9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAQXSHHBOFDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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